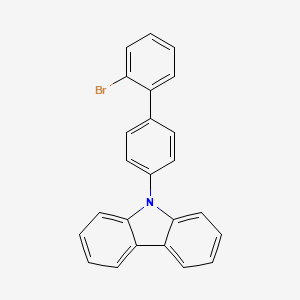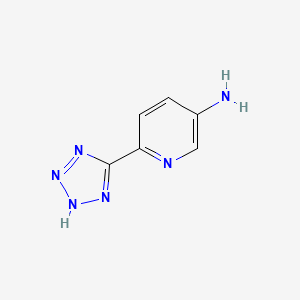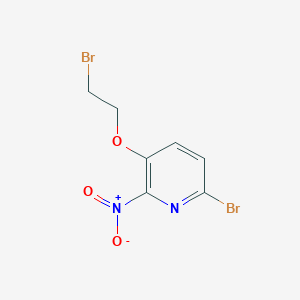
6-Bromo-3-(2-bromoethoxy)-2-nitropyridine
Overview
Description
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and chemical stability .Scientific Research Applications
-
Scientific Field: Medicinal Chemistry
- Application : Bromo-pyridine compounds are used in the synthesis of p38α mitogen-activated protein kinase inhibitors . These inhibitors have potential therapeutic applications in treating cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .
- Methods of Application : The synthesis of these inhibitors starts from 2-fluoro-4-methylpyridine . The optimized strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
- Results or Outcomes : Using this optimized protocol, both enantiomers of a potent inhibitor were synthesized. Biological data demonstrated that the (S)-enantiomer is two times more potent .
-
Scientific Field: Material Science
- Application : Bromo-pyridine compounds can be used as a starting material in the synthesis of stimuli-responsive fluorescent organo-gelators .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The synthesized organo-gelators can have many potential applications as they respond to stimuli .
-
Scientific Field: Organic Chemistry
- Application : 6-Bromo-3-pyridinecarboxaldehyde can be used as a starting material in the synthesis of 2-(3′,5′-bis(trifluoromethyl)biphenyl-4-yl)-3-(6-(3,5-bis(trifluoromethyl)phenyl) pyridin-3-yl)acrylonitrile (Py-CN-TFMBE), which can have many potential applications as a stimuli-responsive fluorescent organo-gelator .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The synthesized Py-CN-TFMBE can respond to stimuli, indicating its potential use in various applications .
-
Scientific Field: Material Science
- Application : 6-Bromo-3-pyridinecarboxaldehyde can also be used in the preparation of porous organic polymers, which can act like a fluorescent sensor for detecting palladium (II) and organic dyes .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The synthesized porous organic polymers can detect palladium (II) and organic dyes, indicating their potential use as sensors .
-
Scientific Field: Medicinal Chemistry
- Application : 6-Bromo-3-pyridinecarboxaldehyde can be used as a starting material in the synthesis of 2-(3′,5′-bis(trifluoromethyl)biphenyl-4-yl)-3-(6-(3,5-bis(trifluoromethyl)phenyl) pyridin-3-yl)acrylonitrile (Py-CN-TFMBE), which can have many potential applications as a stimuli-responsive fluorescent organo-gelator .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The synthesized Py-CN-TFMBE can respond to stimuli, indicating its potential use in various applications .
-
Scientific Field: Material Science
- Application : 6-Bromo-3-pyridinecarboxaldehyde can also be used in the preparation of porous organic polymers, which can act like a fluorescent sensor for detecting palladium (II) and organic dyes .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The synthesized porous organic polymers can detect palladium (II) and organic dyes, indicating their potential use as sensors .
Safety And Hazards
properties
IUPAC Name |
6-bromo-3-(2-bromoethoxy)-2-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2N2O3/c8-3-4-14-5-1-2-6(9)10-7(5)11(12)13/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBFTZFRDNOSIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1OCCBr)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-(2-bromoethoxy)-2-nitropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



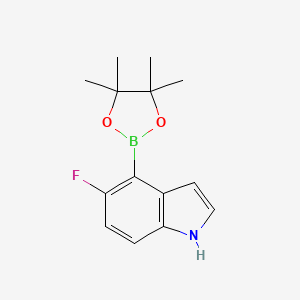
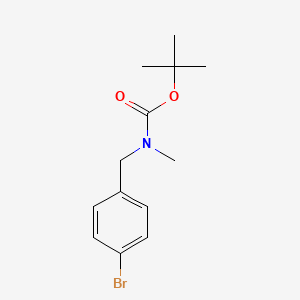
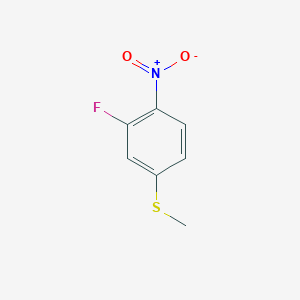
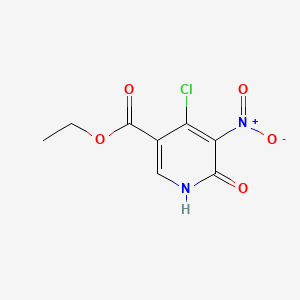
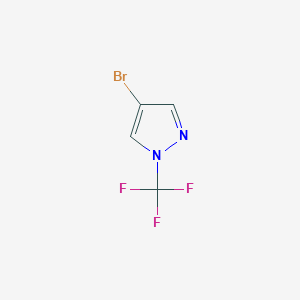
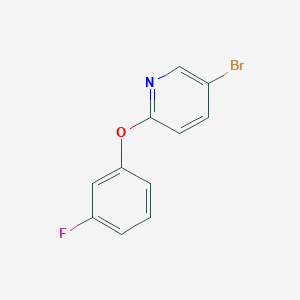
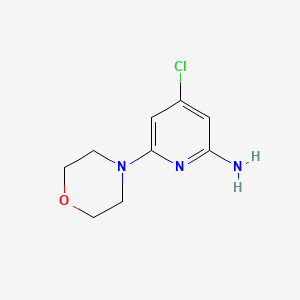
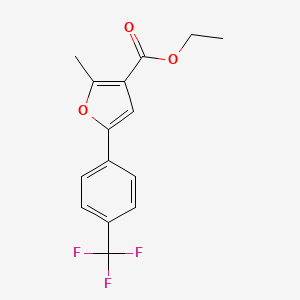
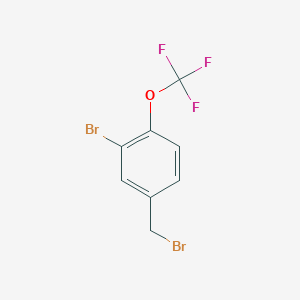
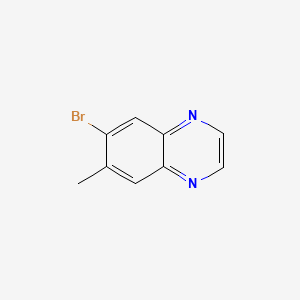
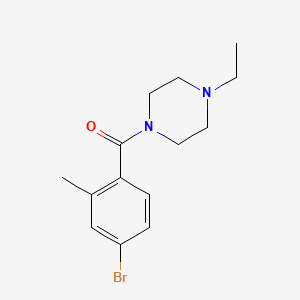
![[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile](/img/structure/B1444399.png)
